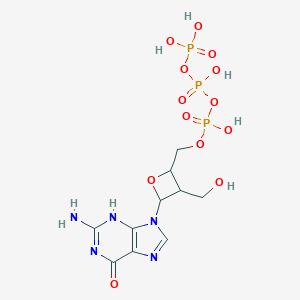
Oxetanocin guanosine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxetanocin guanosine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H16N5O13P3 and its molecular weight is 507.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
OXT-GTP has been studied for its inhibitory effects on various viral DNA polymerases, making it a potential candidate for antiviral drug development.
Key Findings:
- Inhibition of Hepatitis B Virus (HBV): OXT-GTP has demonstrated efficacy against HBV, with a median effective concentration of approximately 1.5 µM. It inhibits the HBV endogenous DNA polymerase reaction, although it is incorporated into HBV DNA strands at a lower efficiency compared to natural nucleotides like dGTP .
- Effect on Human Immunodeficiency Virus (HIV): The triphosphate derivatives of oxetanocin, including OXT-GTP, have shown strong inhibition of HIV reverse transcriptase, with Ki values indicating significant potency . This suggests that OXT-GTP could be developed into an effective therapeutic agent against HIV.
Structural Insights and Synthesis
The structural uniqueness of oxetanocin compounds contributes to their biological activity. The four-membered oxetane ring enhances the stability and reactivity of these nucleoside analogs.
- Synthesis: The synthesis of OXT-GTP involves complex biochemical processes, including the enzymatic conversion of oxetanocin derivatives into their triphosphorylated forms. Research has focused on optimizing these synthetic pathways to improve yield and purity .
Case Studies and Experimental Evidence
Several studies have documented the application of OXT-GTP in experimental settings:
Propriétés
Numéro CAS |
133386-21-7 |
|---|---|
Formule moléculaire |
C10H16N5O13P3 |
Poids moléculaire |
507.18 g/mol |
Nom IUPAC |
[[4-(2-amino-6-oxo-1H-purin-9-yl)-3-(hydroxymethyl)oxetan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-10-13-7-6(8(17)14-10)12-3-15(7)9-4(1-16)5(26-9)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-5,9,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17) |
Clé InChI |
ZTQGKUZQXQHVIV-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)N=C(NC2=O)N |
SMILES isomérique |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)NC(=NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)NC(=NC2=O)N |
Synonymes |
oxetanocin guanosine triphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















